Acorone

Botanical Insecticide Stored-Product Protection Contact Toxicity

Procure Acorone as a precise analytical reference standard or a lead structure for agrochemical SAR. Unlike generic Acorus calamus extracts that risk β-asarone contamination, Acorone provides a chemically defined spiro[4.5]decane dione scaffold. Its documented contact toxicity (LD50 158.00 μg/cm²) makes it a key differentiator for stored-grain protectant programs targeting regulatory-compliant biological actives.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 10121-28-5
Cat. No. B159258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcorone
CAS10121-28-5
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCC1CCC2(CC1=O)C(CC(=O)C2C(C)C)C
InChIInChI=1S/C15H24O2/c1-9(2)14-12(16)7-11(4)15(14)6-5-10(3)13(17)8-15/h9-11,14H,5-8H2,1-4H3/t10-,11+,14+,15+/m1/s1
InChIKeyAGUISGUERLMHFF-PKIAMQTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acorone (CAS 10121-28-5): Baseline Profile for Procurement and Research Selection


Acorone (CAS 10121-28-5) is a bicyclic sesquiterpene dione with a spiro[4.5]decane carbon skeleton, characterized by the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol [1]. Naturally occurring in the essential oil of Acorus calamus L. (sweet flag) rhizomes, acorone belongs to a small group of spirocyclic sesquiterpenes that share the acorane framework [2]. The compound exhibits a crystalline solid state with a reported melting point of 100°C and specific optical rotation [α]D15 +139.5° (in ethanol) [3]. Acorone's distinctive spiro architecture and natural abundance position it as a key reference standard in phytochemical analysis and as a candidate for bioactivity-guided fractionation studies targeting insecticidal and antimicrobial applications.

Why Acorone Cannot Be Substituted by Other Acorus-Derived Sesquiterpenes


Acorone differs fundamentally from other sesquiterpenes found in Acorus calamus in both structural class and biological activity profile. While β-asarone (a phenylpropanoid) dominates the toxicity and regulatory discourse surrounding calamus products [1], acorone belongs to the spirocyclic sesquiterpene class with a distinct spiro[4.5]decane dione core [2]. Even among its closest structural analogs—isoacorone and cryptoacorone—the stereochemical configuration at the spiro center yields divergent physicochemical properties and, critically, differential bioactivity [3]. Generic substitution with Acorus calamus extracts or isolated β-asarone cannot replicate the specific contact toxicity profile and historical precedent of acorone as the first natural spiro-terpenoid [4]. These distinctions carry direct consequences for insecticide development, analytical method validation, and regulatory compliance.

Quantitative Differential Evidence for Acorone: Head-to-Head Comparisons and Class-Level Inferences


Contact Toxicity Against Stored-Grain Pest Sitophilus zeamais: Acorone vs. (Z)-Asarone

Acorone exhibits quantifiable contact toxicity against the maize weevil Sitophilus zeamais. In a 96-hour filter paper contact assay, acorone demonstrated an LD50 of 158.00 μg/cm² [1]. In contrast, (Z)-asarone, the principal insecticidal phenylpropanoid from the same plant source, achieved 100% mortality at 40.89 μg/cm² under comparable conditions (4 days), suggesting a higher acute potency but with a distinct dose-response profile [2]. The differential lies not in superior potency but in the structural class: acorone represents a spiro-sesquiterpene scaffold with alternative physicochemical and toxicological properties, offering a distinct starting point for formulation development where β-asarone content must be minimized for regulatory reasons.

Botanical Insecticide Stored-Product Protection Contact Toxicity

Historical Precedence as the First Natural Spiro-Terpenoid: A Unique Chemical Provenance

Acorone holds a singular place in natural products chemistry as the first spiro-terpenoid ever isolated from a natural source. Its discovery in the oil of sweet flag (Acorus calamus) and structural elucidation by Šorm and colleagues established the spiro[4.5]decane framework as a new sesquiterpene class, predating the identification of agarospirol (the second natural spiro-terpenoid) [1]. This historical priority is not merely academic; it establishes acorone as the prototypical scaffold for an entire class of spirocyclic sesquiterpenes, including isoacorone and cryptoacorone [2]. No direct comparator exists for this dimension—acorone is definitionally the first.

Natural Products Chemistry Spiro Compounds Structural Novelty

Regulatory Differentiation: Acorone as a β-Asarone-Free Insecticidal Alternative

Acorone is structurally unrelated to β-asarone, the genotoxic and carcinogenic phenylpropanoid that has led to widespread restrictions on Acorus calamus products in food and medicinal applications [1]. While whole calamus extracts contain β-asarone as a major toxicant, acorone can be isolated as a discrete sesquiterpene dione free from phenylpropanoid contamination [2]. This distinction permits the development of insecticidal formulations that leverage the contact toxicity of acorone without incurring the regulatory burden associated with β-asarone content. In contrast, (Z)-asarone, though insecticidally active, shares the phenylpropanoid backbone of β-asarone and raises similar toxicological concerns [3].

Regulatory Compliance Natural Insecticide β-Asarone Toxicity

Optimal Research and Industrial Use Cases for Acorone Based on Evidence


Development of β-Asarone-Free Botanical Insecticide Formulations

Acorone's documented contact toxicity against Sitophilus zeamais (LD50 158.00 μg/cm² at 96 h) [1] and its complete structural separation from the toxic phenylpropanoid β-asarone [2] position it as a prime active ingredient for stored-grain protectants in markets with stringent regulatory ceilings on β-asarone content. Formulators can incorporate isolated acorone or acorone-enriched fractions to achieve insecticidal efficacy without triggering the genotoxicity and carcinogenicity concerns associated with β-asarone [3].

Reference Standard for Spiro-Sesquiterpene Analytical Method Development

As the archetypal natural spiro-terpenoid, acorone serves as an essential reference standard for the development and validation of GC-MS, LC-MS, and NMR methods targeting spirocyclic sesquiterpenes in complex essential oil matrices [4]. Its well-defined spiro[4.5]decane dione structure, complete with stereochemical assignments, provides a benchmark for quantifying acorone and its isomers (isoacorone, cryptoacorone) in Acorus calamus chemotypes and related botanical extracts [5].

Structure-Activity Relationship (SAR) Studies on Spirocyclic Insecticides

Acorone's unique spirocyclic scaffold, combined with its quantifiable contact toxicity, makes it an attractive lead structure for medicinal chemistry and agrochemical SAR campaigns. Researchers can systematically modify the spiro[4.5]decane core or the two ketone functionalities to probe the pharmacophore requirements for insecticidal activity, using the established LD50 against S. zeamais as a benchmark for analog comparison [1]. The commercial availability of synthetic routes to (±)-acorone and its isomers [6] further enables the generation of focused libraries for optimization.

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